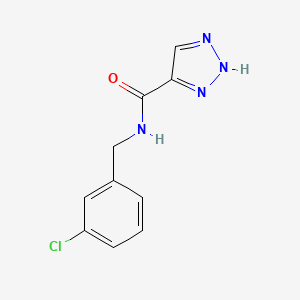

N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Description

Historical Development of 1,2,3-Triazole Chemistry

The foundation of 1,2,3-triazole chemistry dates to 1910, when Otto Dimroth and Gustav Fester first synthesized 1H-1,2,3-triazole by reacting hydrazoic acid with acetylene under acidic conditions. This discovery laid the groundwork for understanding triazole tautomerism and aromaticity, which later became pivotal in drug design. The advent of click chemistry in the early 21st century revolutionized triazole synthesis, particularly through the CuAAC reaction, enabling regioselective 1,4-disubstituted triazole formation under mild conditions. For example, the synthesis of N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide leverages this methodology, combining azides and alkynes with copper(I) catalysts to achieve high yields and purity.

Significance of Chlorobenzyl-Substituted 1,2,3-Triazole Derivatives

Chlorobenzyl-substituted triazoles, such as this compound, exhibit enhanced bioactivity due to the electron-withdrawing chlorine atom, which improves metabolic stability and target binding. Structural analogs like N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide (PubChem CID: 47335083) demonstrate the role of halogenated aryl groups in modulating lipophilicity and intermolecular interactions. The chlorobenzyl moiety facilitates π-π stacking with aromatic residues in enzyme active sites, as evidenced in acetylcholinesterase inhibitors where the 4-chlorobenzyl group enhances inhibitory potency (IC~50~ = 7.31 μM).

Table 1: Representative Chlorobenzyl-Triazole Derivatives and Their Applications

Pharmacophoric Importance of Triazole-Carboxamide Structural Motif

The triazole-carboxamide motif serves as a dual pharmacophore, engaging biological targets through hydrogen bonding (via the carboxamide NH and C=O groups) and dipole interactions (via the triazole ring). For instance, the carboxamide group in this compound mimics peptide bonds, enabling integration into protease inhibitors or kinase-targeted therapies. This structural motif is integral to FDA-approved drugs like cefatrizine, where the triazole enhances β-lactamase stability, and tazobactam, which potentiates antibiotic activity through irreversible enzyme inhibition.

Research Evolution and Current Scientific Interest

Recent advancements focus on optimizing triazole-carboxamides for targeted therapies. Click chemistry enables rapid diversification, as seen in macrocyclic peptide triazoles (cPTs) that inactivate HIV-1 Env proteins by occupying the CD4 binding pocket. Computational studies predict that this compound derivatives could bind analogous subsites in viral glycoproteins, offering a blueprint for antiviral design. Additionally, triazole-carboxamides are being explored in anticancer drug discovery, where their ability to disrupt protein-protein interactions in tumor microenvironments is under investigation.

Synthetic Pathway for this compound

- Azide Preparation : React 3-chlorobenzyl bromide with sodium azide to form 3-chlorobenzyl azide.

- Alkyne Synthesis : Convert propargyl amine to 5-carboxamide-propargyl via amide coupling.

- CuAAC Reaction : Catalyze cycloaddition using CuSO~4~/sodium ascorbate to yield the 1,4-disubstituted triazole.

This methodology highlights the synergy between synthetic accessibility and functional group tolerance, making triazole-carboxamides a cornerstone of combinatorial chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCMVIVPIRUBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Formation of 3-chlorobenzyl azide: This is achieved by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent.

Cycloaddition Reaction: The 3-chlorobenzyl azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, under mild conditions.

Amidation: The resulting triazole intermediate is then reacted with an appropriate carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring and carboxamide group.

Reduction: Reduced amine derivatives.

Substitution: Substituted triazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring known for its stability and ability to form hydrogen bonds due to the carboxamide functional group. The presence of the 3-chlorobenzyl group introduces unique electronic properties that enhance its biological interactions. The synthesis typically involves reactions between 3-chlorobenzonitrile and glycine hydrazide under acidic conditions, allowing for the formation of the triazole scaffold.

Anti-Diabetic Activity

N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide has shown potential as an anti-diabetic agent through its inhibitory effects on α-glucosidase. The mechanism involves competitive inhibition, which can help manage postprandial blood glucose levels.

Case Study:

In a study assessing various triazole derivatives, this compound exhibited an IC50 value indicating significant inhibition of α-glucosidase activity. This suggests its potential for development into therapeutic agents for diabetes management .

| Compound | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| This compound | 15.42 | Competitive |

Neuroprotective Effects

The compound has demonstrated neuroprotective effects against oxidative stress-induced cell death. In vitro studies using PC12 neurons exposed to hydrogen peroxide showed a significant reduction in cell death.

Case Study:

In a scopolamine-induced Alzheimer’s model in mice, treatment with this compound led to improvements in cognitive function and memory retention. This indicates its potential as a therapeutic agent for neurodegenerative diseases .

| Activity Type | Mechanism of Action |

|---|---|

| Neuroprotection | Reduction of oxidative stress-induced cell death |

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. The mechanism involves blocking the NF-κB signaling pathway.

Case Study:

Research indicated that this compound significantly reduced NO levels in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

| Activity Type | Mechanism of Action |

|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling pathway |

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of triazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines.

Case Study:

In vitro testing revealed that this compound induced apoptosis in cancer cells while sparing normal cells. Its mechanism includes the inhibition of proliferation and migration of cancer cells .

| Cancer Type | IC50 Value (μM) | Mechanism |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis |

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

| Activity Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Anti-Diabetic | 15.42 | Competitive inhibition of α-glucosidase |

| Neuroprotective | - | Reduction of oxidative stress-induced cell death |

| Anti-Inflammatory | - | Inhibition of NF-κB signaling pathway |

| Anti-Cancer | 0.43 | Induction of apoptosis and inhibition of migration |

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, affecting metabolic pathways.

Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The triazole-carboxamide framework allows for diverse substitutions, which influence physicochemical properties and bioactivity. Key analogs include:

Key Observations :

Yield Comparison :

- 3-Chlorobenzyl derivatives (hypothetical): Likely comparable to 62–71% yields observed for chlorophenyl analogs (e.g., 3b, 3e) .

- Higher yields (e.g., 92–95%) are achieved with less sterically hindered amines (e.g., 15f) .

Physicochemical Properties

Biological Activity

N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

1. Chemical Structure and Synthesis

This compound features a triazole ring that enhances its chemical reactivity and biological activity. The synthesis typically involves:

- Formation of 3-chlorobenzyl azide : Reacting 3-chlorobenzyl chloride with sodium azide.

- Cycloaddition : The azide undergoes a cycloaddition with an alkyne to form the triazole ring, often catalyzed by copper (I) salts.

- Amidation : The resulting triazole is reacted with a carboxylic acid derivative to yield the final product.

2. Biological Activity Overview

This compound exhibits various biological activities including:

- Antimicrobial Properties : Demonstrates effectiveness against both bacterial and fungal strains.

- Anticancer Activity : Inhibits the proliferation of various cancer cell lines.

- Enzyme Inhibition : Potentially inhibits key metabolic enzymes such as cytochrome P450 .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes critical for cell metabolism and proliferation.

- Receptor Binding : It may modulate cellular pathways by binding to specific receptors involved in growth and survival .

4.1 Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties:

- In vitro assays show effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics .

4.2 Anticancer Activity

Research indicates significant anticancer potential:

- One study reported IC50 values ranging from 1.1 µM to 2.6 µM against MCF-7 and HCT-116 cell lines, surpassing standard chemotherapeutics like doxorubicin .

5. Comparative Analysis of Biological Activity

A comparative analysis of this compound with similar compounds reveals significant differences in activity based on structural variations:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains 3-chlorobenzyl group | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks chlorobenzyl group | Lower anticancer activity | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Varies in substituents | Variable activity depending on other substituents | Variable antimicrobial effects |

6.

This compound is a promising compound with considerable biological activity across various domains including antimicrobial and anticancer research. Its unique structure allows it to interact effectively with molecular targets, making it a candidate for further investigation in drug development.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.